
5-Chloro-1,2-indanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,2-indanedione is a chemical compound belonging to the indanedione family. It is characterized by a chlorine atom attached to the indanedione structure, which consists of a fused benzene and cyclopentane ring with two ketone groups. This compound is of significant interest due to its applications in various scientific fields, including forensic science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2-indanedione typically involves the chlorination of 1,2-indanedione. One common method includes the reaction of 1,2-indanedione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1,2-indanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloro-1,2-indanedione has a wide range of applications in scientific research:
Forensic Science: It is used as a reagent for developing latent fingerprints on porous surfaces.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its reactive nature.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,2-indanedione involves its reactivity with nucleophiles. In forensic applications, it reacts with amino acids in sweat to form colored products, which are visible under specific lighting conditions. The compound’s reactivity is attributed to the presence of the chlorine atom and the diketone structure, which makes it susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
1,2-Indanedione: Lacks the chlorine atom but has similar reactivity and applications in fingerprint development.
5-Bromo-1,2-indanedione: Similar structure with a bromine atom instead of chlorine, used in similar applications but with different reactivity.
1,3-Indanedione: Different position of the ketone groups, used in various organic synthesis applications.
Uniqueness: 5-Chloro-1,2-indanedione is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it particularly useful in forensic applications. Its ability to form stable, colored products with amino acids sets it apart from other indanedione derivatives .
Propiedades
Número CAS |
207554-23-2 |
|---|---|
Fórmula molecular |
C9H5ClO2 |
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
5-chloro-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5ClO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2 |
Clave InChI |
SWHCHEDYHQTQNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Cl)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)

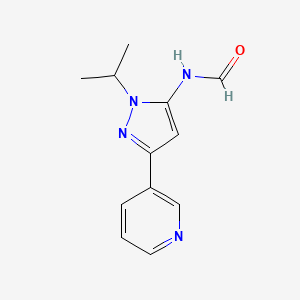
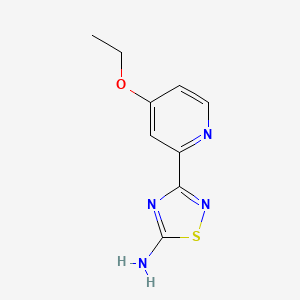

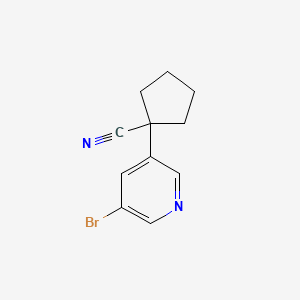
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
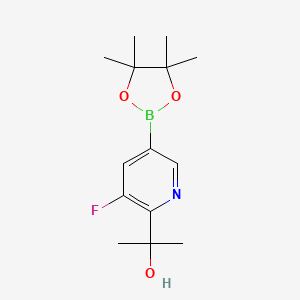

![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)
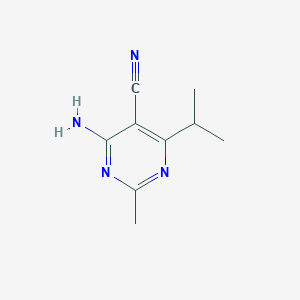

![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
